

The Preclinical Discovery and Development of Keverprazan: A Technical Overview

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Compound of Interest

Compound Name: Keverprazan

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Abstract

Keverprazan is a novel, orally active potassium-competitive acid blocker (P-CAB) developed by Jiangsu Carephar Pharmaceutical. It represents a significant advancement in the management of acid-related disorders through its distinct mechanism of action, offering rapid, potent, and sustained inhibition of gastric acid secretion. This technical whitepaper provides an in-depth overview of the preclinical discovery and development of **Keverprazan**, consolidating available data on its mechanism of action, in vitro and in vivo pharmacology, pharmacokinetics, and safety profile. The document is intended to serve as a comprehensive resource for researchers, clinicians, and professionals in the field of drug development.

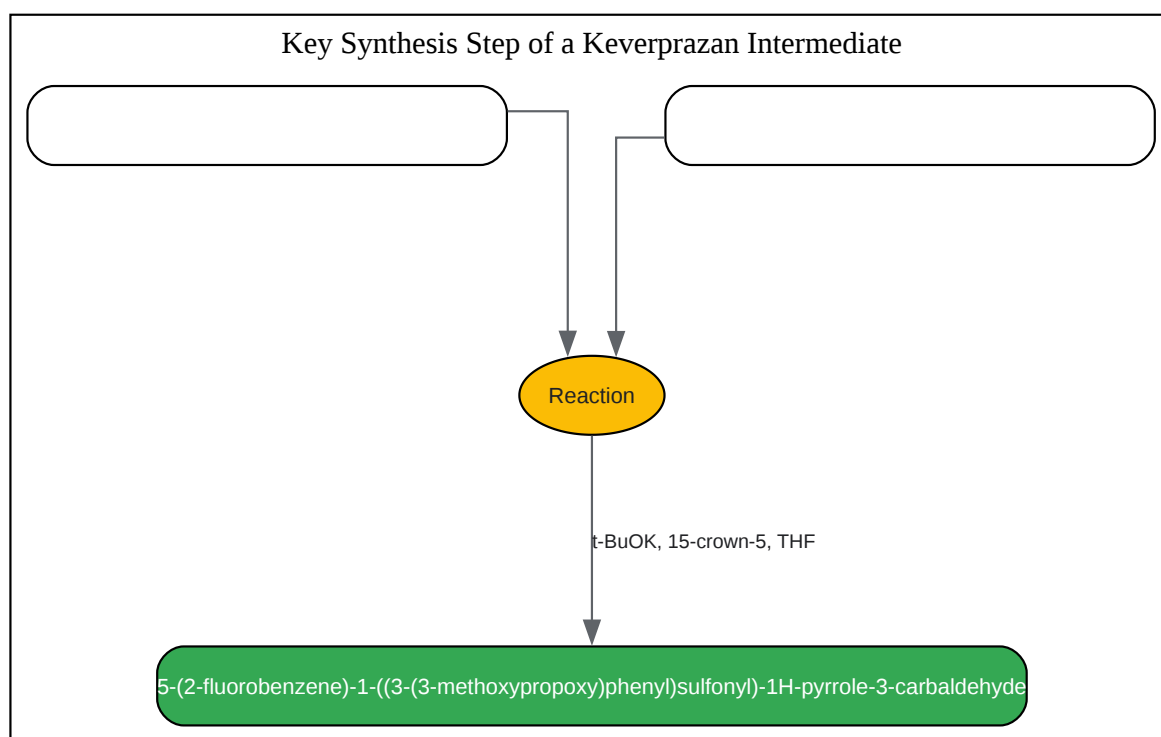
Introduction: The Advent of Potassium-Competitive Acid Blockers

For decades, proton pump inhibitors (PPIs) have been the cornerstone of therapy for acid-related diseases. However, their limitations, including a delayed onset of action, requirement for activation in an acidic environment, and variable efficacy, have driven the search for novel therapeutic agents.^[1] Potassium-competitive acid blockers (P-CABs) have emerged as a promising alternative, offering a distinct mechanism of action that addresses many of the shortcomings of PPIs. **Keverprazan** is a new-generation P-CAB that has demonstrated significant potential in preclinical and clinical studies.

Discovery and Synthesis

Keverprazan was designed and synthesized by Jiangsu Carephar Pharmaceutical. The chemical synthesis of **Keverprazan** is detailed in the patent WO2016119505A1. The synthesis involves the coupling of key intermediates, including a substituted pyrrole derivative and a sulfonyl chloride compound.

A crucial step in the synthesis involves the reaction of 5-(2-fluorophenyl)-1H-pyrrole-3-carboxaldehyde with 1-(3-methoxypropoxy)-benzenesulfonyl chloride in the presence of a strong base like potassium tert-butoxide (t-BuOK) and a crown ether such as 15-crown-5 in an anhydrous solvent like tetrahydrofuran (THF). This reaction yields 5-(2-fluorobenzene)-1-((3-(3-methoxypropoxy)phenyl)sulfonyl)-1H-pyrrole-3-carbaldehyde, a key intermediate in the **Keverprazan** synthesis pathway.

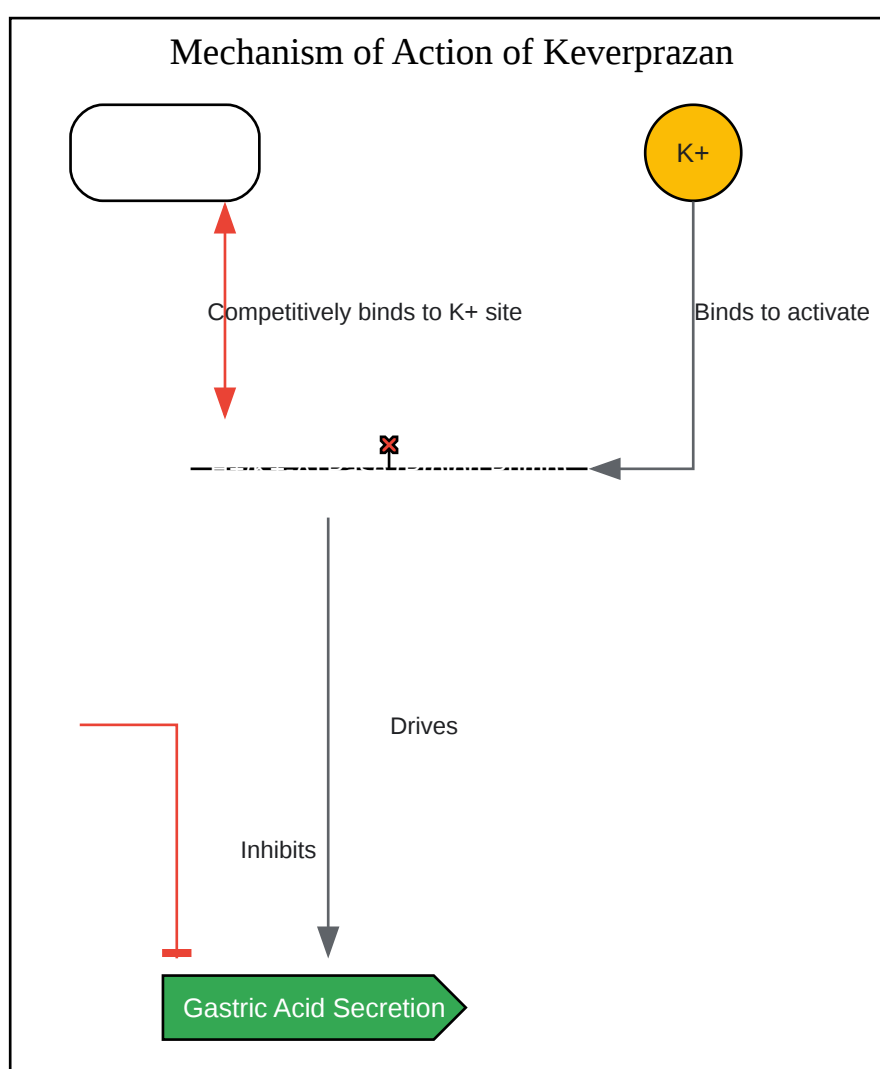


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Figure 1: Key reaction in the synthesis of a **Keverprazan** intermediate.

Mechanism of Action

Keverprazan is a potassium-competitive acid blocker that inhibits the gastric H^+/K^+ -ATPase, the proton pump responsible for the final step of gastric acid secretion. Unlike PPIs, which bind irreversibly to the proton pump, **Keverprazan** binds reversibly and competitively to the potassium-binding site of the H^+/K^+ -ATPase.[1] This direct and competitive inhibition leads to a rapid onset of action and a more sustained elevation of intragastric pH.



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Figure 2: Competitive inhibition of H^+/K^+ -ATPase by **Keverprazan**.

Preclinical Pharmacology

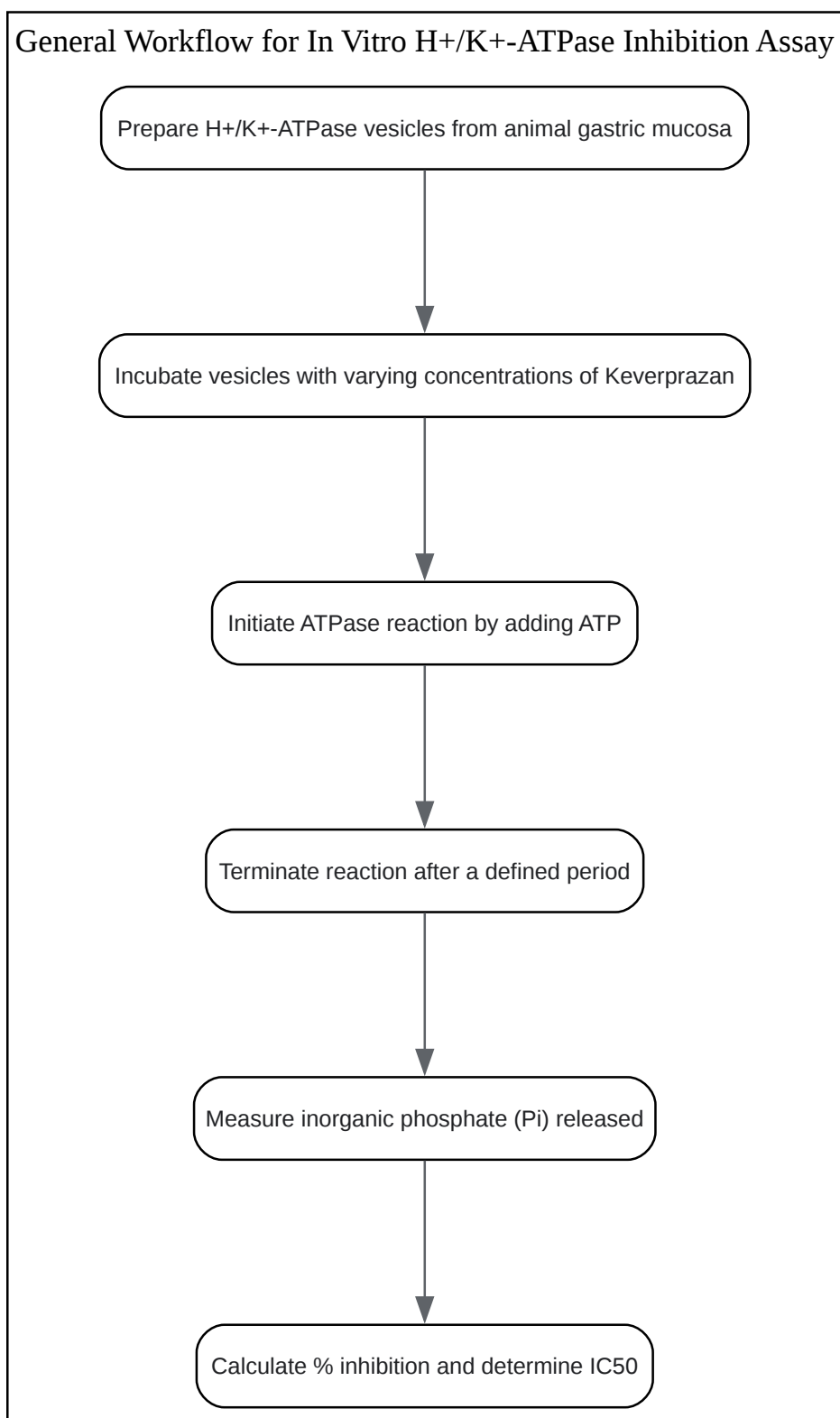
In Vitro Efficacy

Keverprazan has demonstrated potent inhibitory activity against H⁺/K⁺-ATPase in in vitro assays.

Parameter	Value	Reference
H ⁺ /K ⁺ -ATPase Inhibition (IC ₅₀)	<100 nM	[2]
hERG Potassium Channel Inhibition (IC ₅₀)	18.69 μM	[2]

Experimental Protocol: In Vitro H⁺/K⁺-ATPase Inhibition Assay (General Method)

A standardized in vitro assay to determine the IC₅₀ of a P-CAB like **Keverprazan** typically involves the following steps. Please note that the specific details of the protocol used for **Keverprazan** by the manufacturer are not publicly available.



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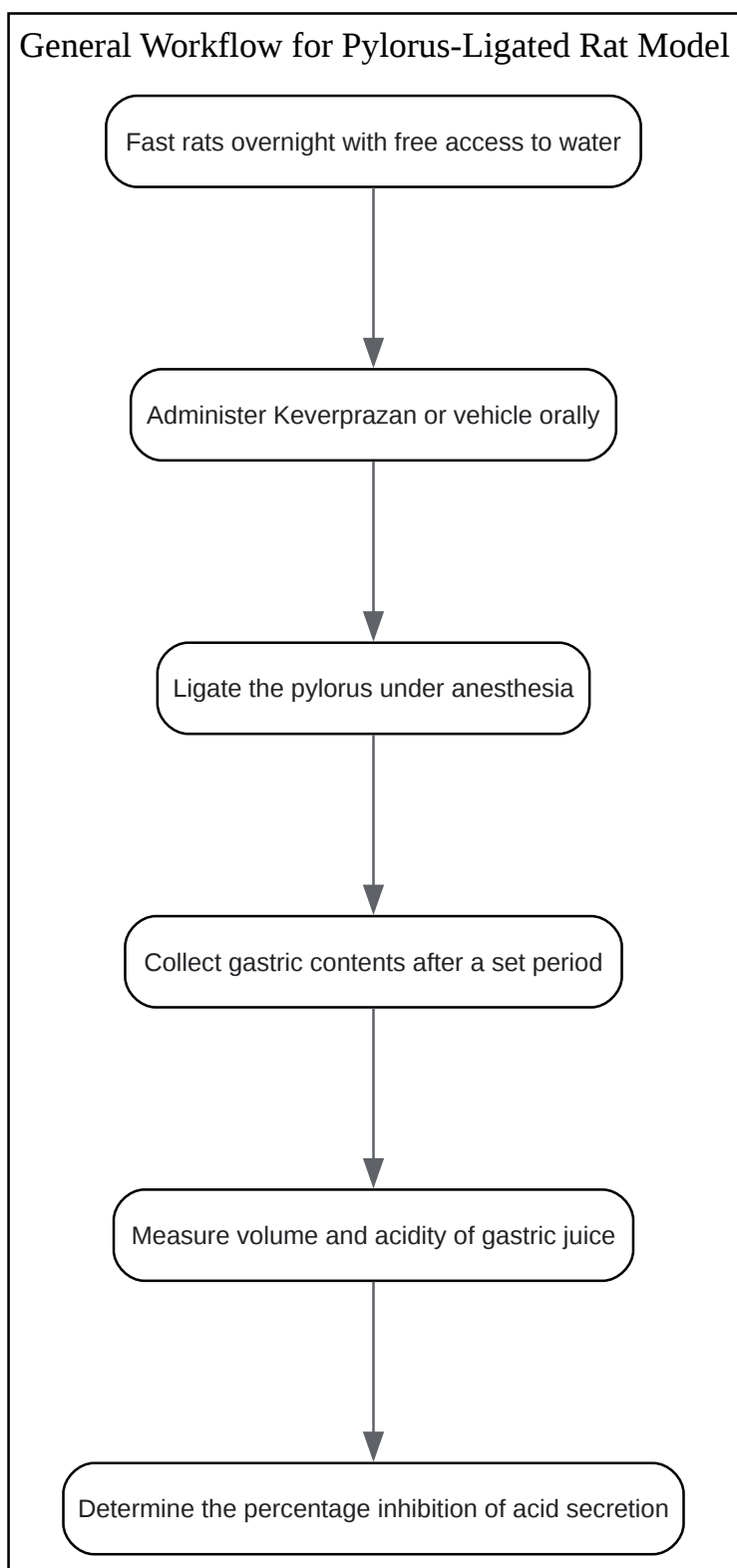
Figure 3: General experimental workflow for H⁺/K⁺-ATPase inhibition assay.

In Vivo Efficacy

Preclinical studies in animal models have confirmed the potent and long-lasting acid-suppressing effects of **Keverprazan**. In conscious pylorus-ligated rats, **Keverprazan** demonstrated a dose-dependent inhibition of gastric acid secretion. While specific quantitative data from these studies are not publicly available, reports indicate that the acid suppression effect of **Keverprazan** was comparable to that of vonoprazan and superior to lansoprazole.[3]

Experimental Protocol: Pylorus-Ligated Rat Model (General Method)

The pylorus-ligated rat model is a standard in vivo method to assess the efficacy of gastric acid inhibitors. The general protocol is as follows, though the specific parameters for **Keverprazan** studies are not published.



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Figure 4: General experimental workflow for in vivo efficacy testing.

Preclinical Pharmacokinetics

Keverprazan exhibits favorable pharmacokinetic properties, including rapid absorption and a relatively long half-life, which contributes to its sustained acid-suppressing effect.

Parameter	Description	Value	Reference
Log D (pH 7.4)	Distribution coefficient, indicating lipophilicity and membrane permeability.	1.78	[4]
Plasma Protein Binding	The extent to which Keverprazan binds to proteins in the blood.	97.73% - 98.69%	[4]
Blood-to-Plasma Ratio	The ratio of the concentration of Keverprazan in whole blood to that in plasma.	0.75	[4]

Preclinical Safety and Toxicology

Detailed preclinical toxicology data for **Keverprazan** are not extensively published. However, available information indicates that **Keverprazan** has a favorable safety profile with no reported acute toxicity.[2] As with all drug development programs, **Keverprazan** would have undergone a comprehensive battery of GLP (Good Laboratory Practice) toxicology studies, including acute, sub-chronic, and chronic toxicity studies in both rodent and non-rodent species to support clinical development and regulatory submission.

Conclusion

Keverprazan is a promising new potassium-competitive acid blocker with a rapid, potent, and sustained inhibitory effect on gastric acid secretion. Its distinct mechanism of action and favorable preclinical profile have translated into successful clinical development, leading to its approval for the treatment of acid-related disorders. Further research and clinical experience

will continue to elucidate the full therapeutic potential of **Keverprazan** in managing a broad spectrum of acid-related diseases.

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